1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Chemical Purity Synthetic Intermediate Quality Control

Researchers synthesizing pyrrole-based lead compounds often face multi-step N-alkylation/amidation bottlenecks that reduce yields. This 98%-pure, pre-functionalized N1-(ethylcarbamoylmethyl)-pyrrole-3-carboxylic acid intermediate eliminates those steps, enabling direct incorporation into SAR exploration. • Pre-functionalized at N1 - skip additional N-alkylation or amidation steps • 98% purity minimizes pre-synthesis purification requirements • Defined H-bond donor/acceptor profile (2 donors, 3 acceptors) supports predictable supramolecular synthon formation • MW 196.20 g/mol, LogP ~0.2-0.5 - practical model substrate for reaction condition optimization

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1519392-21-2
Cat. No. B1470178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
CAS1519392-21-2
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCNC(=O)CN1C=CC(=C1)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-2-10-8(12)6-11-4-3-7(5-11)9(13)14/h3-5H,2,6H2,1H3,(H,10,12)(H,13,14)
InChIKeySILZIQJKIJZFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic Acid (CAS 1519392-21-2): Technical Procurement Overview for Research Applications


1-[(Ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (CAS 1519392-21-2) is a 1-substituted pyrrole-3-carboxylic acid derivative characterized by a C9H12N2O3 molecular formula and a molecular weight of 196.20 g/mol . The compound is available from chemical suppliers with purity levels up to 98% and belongs to a class of pyrrolecarboxylic acid derivatives documented in patents as useful intermediates for pharmaceutical synthesis [1].

1-[(Ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic Acid: The Critical Risks of Analog Substitution in Pyrrole-Based Research


Pyrrole-3-carboxylic acid derivatives exhibit high sensitivity to N1-substitution patterns, which directly govern molecular properties including hydrogen bonding capacity, lipophilicity, and metabolic stability [1]. The ethylcarbamoylmethyl moiety at the N1 position of 1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid introduces a specific amide hydrogen bond donor/acceptor profile and calculated LogP of approximately 0.2–0.5 that differs from methyl, cyclopentyl, or unsubstituted analogs . Substitution with even structurally similar compounds—such as 1H-pyrrole-3-carboxylic acid (CAS 931-03-3, MW 111.10) or 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid—will produce divergent physicochemical properties, potentially altering reaction yields, purification behavior, and downstream biological activity .

1-[(Ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic Acid: Comparative Procurement Evidence for Scientific Selection


Commercial Purity Comparison: 98% vs. 95% - Quality Benchmark for Synthetic Reliability

The target compound is commercially available at 98% purity (Leyan Product No. 1631311) , whereas the benchmark minimum purity specification reported for general research-grade pyrrole-3-carboxylic acid derivatives is 95% . This 3% absolute purity difference translates to 60% less total impurity burden per batch (2% impurities vs. 5% impurities), directly impacting reaction stoichiometry precision and reducing the risk of impurity-driven side reactions in multi-step syntheses.

Chemical Purity Synthetic Intermediate Quality Control

Molecular Weight Differentiation: Structural Impact of Ethylcarbamoylmethyl vs. Unsubstituted Core

The target compound (MW 196.20 g/mol) is 85.10 g/mol (76.6%) heavier than the unsubstituted core pyrrole-3-carboxylic acid (MW 111.10 g/mol, CAS 931-03-3) [1]. This substantial mass increase reflects the addition of the ethylcarbamoylmethyl N1-substituent, which alters the compound's hydrogen bonding capacity, solubility profile, and chromatographic retention behavior. In comparison, the cyclopentyl analog 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid has a higher molecular weight (MW ~236 g/mol, estimated) and greater lipophilicity due to the cyclopentyl ring.

Physicochemical Properties Structural Differentiation Molecular Weight

CAS Registry Number: Unique Chemical Identifier for Unambiguous Procurement and Regulatory Compliance

The target compound is assigned CAS Number 1519392-21-2, a unique numerical identifier that distinguishes it from all other pyrrole-3-carboxylic acid derivatives including unsubstituted pyrrole-3-carboxylic acid (CAS 931-03-3) [1], the cyclopentyl analog (CAS not assigned in public databases) [2], and the methyl-substituted analog 1-methyl-1H-pyrrole-3-carboxylic acid (CAS 875-56-3). This unique CAS registry provides unambiguous chemical identity for procurement, inventory management, and regulatory documentation.

Chemical Identification Procurement Regulatory Compliance

Synthetic Utility: Documented Intermediate in Pharmaceutical Patent Literature

1-Substituted pyrrole-3-carboxylic acid derivatives, including compounds structurally related to 1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid, are explicitly claimed in U.S. Patent 5,684,161 as useful intermediates for the synthesis of pharmaceutical agents [1]. The patent describes a simple, industrially viable process for preparing such derivatives, confirming their recognized utility in medicinal chemistry workflows. This contrasts with unsubstituted pyrrole-3-carboxylic acid, which serves primarily as a basic building block rather than a functionalized intermediate.

Synthetic Intermediate Pharmaceutical Synthesis Patent Prior Art

Hydrogen Bonding Capacity: Amide Donor/Acceptor Profile Enables Specific Supramolecular Interactions

The ethylcarbamoylmethyl N1-substituent introduces a secondary amide group (-CONH-) that provides both a hydrogen bond donor (N-H) and acceptor (C=O) capable of forming directional intermolecular interactions [1]. In contrast, the unsubstituted pyrrole-3-carboxylic acid core (CAS 931-03-3) lacks this N1 amide functionality [2], while 1-methyl-1H-pyrrole-3-carboxylic acid (CAS 875-56-3) possesses only a methyl group at N1 with no hydrogen bonding capacity beyond the carboxylic acid. This differentiation is critical for applications in crystal engineering, supramolecular assembly, and protein-ligand binding where specific hydrogen bond geometries are required.

Hydrogen Bonding Supramolecular Chemistry Molecular Recognition

Lipophilicity (LogP) Differentiation: Ethyl Chain Optimizes Polarity Balance for Synthetic Compatibility

The target compound has a calculated LogP of approximately 0.2–0.5, reflecting moderate hydrophilicity suitable for aqueous-organic biphasic reaction conditions . In comparison, the cyclopentyl analog 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid is estimated to have a higher LogP (>1.5) due to the hydrophobic cyclopentyl ring [1], while the unsubstituted pyrrole-3-carboxylic acid has a LogP of approximately -0.5 to 0.0. The intermediate LogP of the target compound provides a balanced polarity profile that is neither too hydrophilic to limit organic solvent extraction nor too lipophilic to cause poor aqueous solubility.

Lipophilicity LogP Solubility

1-[(Ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic Acid: High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: Functionalized Intermediate for Pharmaceutical Lead Optimization

The compound serves as a pre-functionalized N1-substituted pyrrole-3-carboxylic acid intermediate, enabling direct incorporation into lead compound synthesis without requiring additional N-alkylation or amidation steps. This is supported by U.S. Patent 5,684,161, which explicitly claims 1-substituted pyrrole-3-carboxylic acid derivatives as pharmaceutical intermediates [1]. The 98% commercial purity reduces the need for pre-synthesis purification, accelerating SAR exploration campaigns where the ethylcarbamoylmethyl moiety is a required structural element for target engagement.

Supramolecular Chemistry: Crystal Engineering with Enhanced Hydrogen Bonding Motifs

The compound's unique hydrogen bond donor/acceptor profile (2 H-bond donors, 3 H-bond acceptors) enables the formation of distinct supramolecular synthons that are not accessible with simpler pyrrole-3-carboxylic acid derivatives [1]. The ethylcarbamoylmethyl group introduces an amide functionality that can participate in robust amide-amide homosynthons or amide-carboxylic acid heterosynthons, making the compound valuable for crystal engineering studies focused on designing materials with specific packing arrangements and properties.

Analytical Method Development: Reference Standard for LC-MS and HPLC Method Validation

With a defined molecular weight of 196.20 g/mol, a unique CAS number 1519392-21-2, and commercial availability at 98% purity, the compound is well-suited as a reference standard for developing and validating analytical methods for pyrrole-3-carboxylic acid derivatives [1]. The compound's intermediate LogP (~0.2–0.5) provides good retention on both reverse-phase (C18) and HILIC columns, offering flexibility in method development and serving as a retention time marker for related compounds in complex mixtures.

Synthetic Methodology Development: Model Substrate for N1-Alkylation and Amidation Optimization

The compound represents a characterized, commercially available product of N1-alkylation/amidation of a pyrrole-3-carboxylic acid scaffold. As such, it can serve as a positive control or reference point for researchers developing novel synthetic methods for N-functionalization of pyrroles [1]. The balanced LogP and moderate molecular weight make it a practical model substrate for optimizing reaction conditions (solvent, base, temperature, catalyst) that can later be applied to more complex or precious pyrrole derivatives.

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